molecular formula C15H13N3OS2 B2464802 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide CAS No. 379254-34-9

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide

Cat. No.: B2464802
CAS No.: 379254-34-9
M. Wt: 315.41
InChI Key: YOTGUBMIVSMJKC-UHFFFAOYSA-N
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Description

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide is a chemical compound with the molecular formula C15H13N3OS2 and a molecular weight of 315.41 g/mol. This compound is known for its unique structure, which includes a benzothiazole ring and a benzohydrazide moiety, making it a versatile molecule in various scientific research applications.

Mechanism of Action

Target of Action

The primary targets of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide are GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets are crucial in the regulation of neuronal excitability and synaptic transmission, playing a significant role in the pathophysiology of epilepsy.

Mode of Action

The compound interacts with its targets by binding to specific sites on these receptors and modulating their activity . This interaction alters the balance between inhibitory and excitatory neurotransmission in the brain, which can help to control seizures.

Result of Action

The molecular and cellular effects of this compound’s action include modulation of neuronal excitability and synaptic transmission . These effects can help to control seizures in epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 2-mercaptobenzothiazole with benzyl chloride to form 2-(benzylthio)benzothiazole. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)benzothiazole
  • Benzothiazole-2-thiol
  • Benzohydrazide derivatives

Uniqueness

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide stands out due to its unique combination of a benzothiazole ring and a benzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c16-18-14(19)11-7-5-10(6-8-11)9-20-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTGUBMIVSMJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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